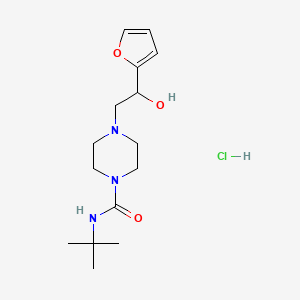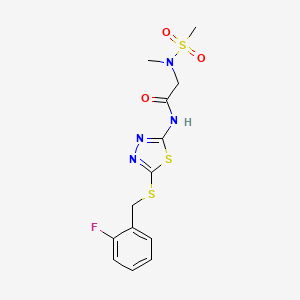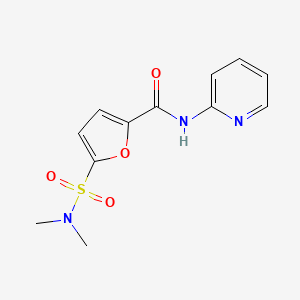
1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one is a chemical compound with the molecular formula C16H15NO . It has a molecular weight of 237.30 .
Synthesis Analysis
The synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one and its analogs has been a subject of research. For instance, one method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent . Another method involves a combined Strecker/Bruylants reaction .Molecular Structure Analysis
The molecular structure of 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one is characterized by a benzyl group attached to a tetrahydroquinolin-4-one core . More detailed structural analysis would require specific techniques such as NMR, HPLC, LC-MS, UPLC & more .Scientific Research Applications
Medicinal Chemistry Perspectives
1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one is a type of 1,2,3,4-tetrahydroisoquinoline analog. These analogs have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The heterocyclic scaffold of these compounds has garnered a lot of attention in the scientific community, leading to the development of novel analogs with potent biological activity .
Biological Activities and SAR Studies
The structural–activity relationship (SAR) and mechanism of action of 1,2,3,4-tetrahydroisoquinoline analogs have been studied extensively . These studies provide valuable insights into the biological potential of these compounds .
Antibacterial Property
A novel compound synthesized from 1,2,3,4-tetrahydroisoquinoline was evaluated for its antibacterial property against eight pathogenic bacterial strains . The compound showed significant antibacterial activity .
Synthesis and Biological Application of 1,2,3-Triazoles
1,2,3-Triazoles, which can be synthesized from 1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one, have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Antifungal Activity
The synthesized 1,2,3-triazoles underwent antifungal activity testing against two strains of fungus, namely Candida albicans and Rhizopus oryzae . These compounds showed promising antifungal activity .
Synthesis of 1,4,5-Trisubstituted 1-Benzyl-5-Formyl-1,2,3-Triazole-4-Carboxylates
A novel methodology has been developed to afford 1,4,5-trisubstituted 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates in one step under mild conditions . This method includes the reduction of the ester functional group to an aldehyde using lithium tri-tert-butoxyaluminum hydride .
Mechanism of Action
Target of Action
It is known to be an endogenous neurotoxin , suggesting that it may interact with neuronal targets.
Mode of Action
It is known to cause a parkinsonism-like syndrome in rodents and primates , indicating that it may interact with dopaminergic neurons or related pathways.
Biochemical Pathways
It has been shown to inhibit dopamine synthesis and storage, leading to a decrease in intraneuronal dopamine and enhanced dopamine catabolism through a monoamine oxidase-dependent oxidative pathway .
Result of Action
1-Benzyl-1,2,3,4-tetrahydroquinolin-4-one has been shown to have profound effects on the nervous system. It causes a significant decrease in dopamine concentrations in the brain, leading to a parkinsonism-like syndrome . This decrease in dopamine is accompanied by an increase in dopamine metabolites, suggesting enhanced dopamine catabolism .
properties
IUPAC Name |
1-benzyl-2,3-dihydroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-16-10-11-17(12-13-6-2-1-3-7-13)15-9-5-4-8-14(15)16/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFPSEQWUFGDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3954-48-1 |
Source


|
| Record name | 1-benzyl-1,2,3,4-tetrahydroquinolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2857733.png)



![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2857739.png)
![(R)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2857740.png)

![3-Methyl-2-(2-methylprop-2-enyl)-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2857744.png)


![4-[benzyl(methyl)amino]-N-(2-methoxybenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2857748.png)

![2-[3-(Aminomethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B2857751.png)